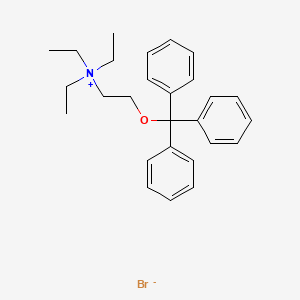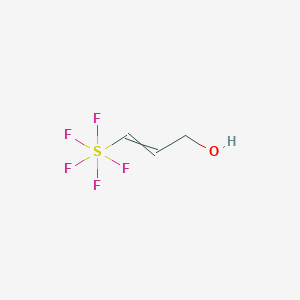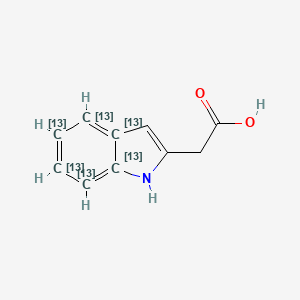
(2-(Triphenylmethoxy)ethyl)triethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide (1:1) is a quaternary ammonium compound It is characterized by the presence of a bromide ion and a complex organic cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide typically involves the reaction of triphenylmethanol with triethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A brominating agent such as hydrobromic acid or phosphorus tribromide is used to facilitate the formation of the bromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under certain conditions, the compound can hydrolyze to form triphenylmethanol and triethylamine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using hydroxide ions would yield triphenylmethanol and triethylamine.
Hydrolysis: The major products are triphenylmethanol and triethylamine.
Scientific Research Applications
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets include membrane lipids and protein active sites.
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, N,N,N-triethyl-2-hydroxy-, bromide
- N,N,N-Triethyl-2-[4-(2-methyl-2-propanyl)phenoxy]ethanaminium bromide
- Ethanaminium,2-bromo-N,N,N-triethyl-, bromide
Uniqueness
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide is unique due to its triphenylmethoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other quaternary ammonium compounds that may lack such a complex organic moiety.
Properties
CAS No. |
101710-70-7 |
|---|---|
Molecular Formula |
C27H34BrNO |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
triethyl(2-trityloxyethyl)azanium;bromide |
InChI |
InChI=1S/C27H34NO.BrH/c1-4-28(5-2,6-3)22-23-29-27(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26;/h7-21H,4-6,22-23H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JYQWOQHGKJDRMV-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate](/img/structure/B14092989.png)
![ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14092997.png)
![10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B14093000.png)
![4-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14093005.png)

![1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene](/img/structure/B14093013.png)
![1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093021.png)
![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093036.png)
![2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14093046.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14093054.png)
![8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14093061.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14093064.png)


